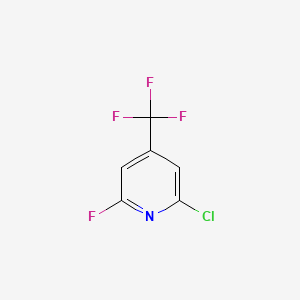

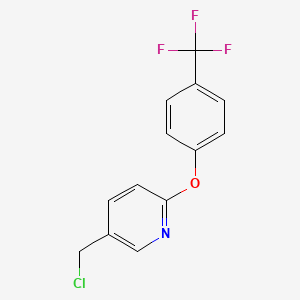

2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, 85%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-4-(trifluoromethyl)pyridine” is a type of fluorinated building block . It’s a colorless to off-white liquid . The empirical formula is C6H3ClF3N, and the molecular weight is 181.54 .

Synthesis Analysis

This compound can be synthesized from 2-chloro-4-iodopyridine . There are also other methods for introducing trifluoromethylpyridine (TFMP) groups within the structures of other molecules .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccnc(Cl)c1 .Chemical Reactions Analysis

“2-Chloro-4-(trifluoromethyl)pyridine” may be used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

2CF4P has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a versatile compound with a wide range of reactivity and solubility. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2CF4P is used in the synthesis of polymers, and it is also used in the synthesis of dyes and pigments.

Mécanisme D'action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries .

Mode of Action

Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .

Biochemical Pathways

Trifluoromethylpyridines are known to be used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or development.

Result of Action

As a member of the trifluoromethylpyridines group, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest physiology or development.

Avantages Et Limitations Des Expériences En Laboratoire

2CF4P has a wide range of advantages for lab experiments. It is a versatile compound with a wide range of reactivity and solubility, making it an ideal choice for a variety of lab experiments. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for lab experiments. However, it is important to note that 2CF4P is a volatile compound and may cause irritation if inhaled. In addition, it is important to note that it is an organic compound and may be toxic if ingested or inhaled in large quantities.

Orientations Futures

There are a number of potential future directions for research involving 2CF4P. One potential area of research is the development of new synthetic methods for the synthesis of 2CF4P. This could involve the development of new catalysts or reagents that could be used to improve the yield and selectivity of the reaction. Another potential area of research is the development of new applications for 2CF4P. This could involve the development of new catalysts or reagents that could be used to improve the efficiency and selectivity of reactions involving 2CF4P. Finally, research could also focus on the development of new methods for the detection and quantification of 2CF4P. This could involve the development of new analytical techniques that could be used to detect and quantify 2CF4P in various samples.

Méthodes De Synthèse

2CF4P can be synthesized using a variety of methods, including the reaction of chloroform and trifluoromethyl pyridine. The reaction of these two compounds yields 2CF4P as the main product, with some side products such as 2-chloro-6-fluoro-4-methylpyridine and 2-chloro-6-fluoro-4-methyl-1-pyridinol. The reaction is typically carried out in anhydrous conditions, as the presence of water can reduce the yield of 2CF4P.

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCFDWPCYZMBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)